Phenylcyclidine hydrobromide
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Overview
Description
A hallucinogen formerly used as a veterinary anesthetic, and briefly as a general anesthetic for humans. Phencyclidine is similar to KETAMINE in structure and in many of its effects. Like ketamine, it can produce a dissociative state. It exerts its pharmacological action through inhibition of NMDA receptors (RECEPTORS, N-METHYL-D-ASPARTATE). As a drug of abuse, it is known as PCP and Angel Dust.
Scientific Research Applications
Analytical Characterization in Biological Matrices
Phenylcyclidine hydrobromide, along with other psychoactive arylcyclohexylamines, has been extensively characterized in scientific studies. De Paoli et al. (2013) identified phencyclidines through various analytical techniques such as gas chromatography, nuclear magnetic resonance spectroscopy, and diode array detection. These methods were developed for qualitative and quantitative analysis of these compounds in biological fluids, making them significant for forensic and toxicological research (De Paoli et al., 2013).
Synthesis and Antinociception Properties
Ahmadi et al. (2016) explored the synthesis of phencyclidine derivatives with modified aromatic or cycloalkyl rings and amino groups. Their study focused on the analgesic properties of these compounds, especially in the context of acute and chronic pain. This research highlights the potential therapeutic applications of phencyclidine derivatives in pain management (Ahmadi et al., 2016).
Anti-anxiety Effects
Hajikhani et al. (2012) investigated the anti-anxiety activities of Phencyclidine and its derivatives using the elevated-plus maze test in mice. The study found that certain derivatives could be potential anxiolytics due to their unique chemical properties, opening avenues for the development of new treatments for anxiety disorders (Hajikhani et al., 2012).
Synthesis and Biological Properties of Derivatives
Ahmadi and Mahmoudi (2005) synthesized derivatives of phencyclidine, focusing on their biological properties. This research is significant for understanding the chemical variations of phencyclidine and their potential biological effects, particularly in the context of analgesic effects (Ahmadi & Mahmoudi, 2005).
Analytical Characterization of Analogues
Wallach et al. (2014) synthesized and characterized various analogues of phencyclidine. The analytical characterization included advanced techniques like high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. This research contributes to the understanding of the chemical nature of phencyclidine analogues (Wallach et al., 2014).
Properties
CAS No. |
2981-31-9 |
---|---|
Molecular Formula |
C17H26BrN |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
1-(1-phenylcyclohexyl)piperidine;hydrobromide |
InChI |
InChI=1S/C17H25N.BrH/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18;/h1,4-5,10-11H,2-3,6-9,12-15H2;1H |
InChI Key |
NIWLZFCGPBHMQN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Br |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Br |
2981-31-9 | |
Related CAS |
77-10-1 (Parent) |
Synonyms |
1-(1-Phenylcyclohexyl)piperidine Angel Dust CL 395 CL-395 CL395 Dust, Angel GP 121 GP-121 GP121 Phencyclidine Phencyclidine Hydrobromide Phencyclidine Hydrochloride Sernyl Serylan |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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